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Compound of Interest

Compound Name: (5-chloro-1H-indol-2-yl)methanol

Cat. No.: B2774249

An In-depth Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-
yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of significant interest in
medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active
compounds. Unambiguous structural confirmation and purity assessment are paramount for its
application in research and development. This technical guide provides a comprehensive
analysis of the core spectroscopic data required for the definitive characterization of this
molecule. As a self-validating framework, this document integrates predictive data based on
established chemical principles with detailed, field-proven protocols for data acquisition. We will
explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-
Resolution Mass Spectrometry (HRMS) data, explaining the causal relationships between the
molecular structure and its spectral output.

The (5-chloro-1H-indol-2-yl)methanol Molecule:
Structure and Significance

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous
natural products and synthetic drugs. The introduction of a chlorine atom at the C5 position and
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a hydroxymethyl group at the C2 position functionalizes the core, providing vectors for further
synthetic modification or for modulating biological activity. Accurate characterization is the
foundational step upon which all subsequent research is built.

The molecular structure and standard atom numbering for (5-chloro-1H-indol-2-yl)methanol
are presented below. This numbering system will be used throughout this guide for spectral
assignments.

Caption: Molecular structure of (5-chloro-1H-indol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and spatial relationships of magnetically active nuclei, primarily *H and 13C.

'H NMR Analysis: Interpretation and Rationale

The *H NMR spectrum provides a map of all hydrogen atoms in the molecule. For (5-chloro-
1H-indol-2-yl)methanol, the spectrum is defined by signals from the indole N-H, the aromatic
protons on the benzene and pyrrole rings, and the aliphatic protons of the hydroxymethyl
group. The electron-withdrawing nature of the chlorine atom at C5 significantly influences the
chemical shifts of adjacent protons, serving as a key diagnostic feature.[1]

Expert Insight: The N-H proton signal is typically broad due to quadrupole broadening from the
14N nucleus and chemical exchange with the solvent. Its chemical shift is highly sensitive to
solvent and concentration.[1] The protons on the chlorinated benzene ring (H4, H6, H7) exhibit
a predictable splitting pattern based on their ortho, meta, and para relationships.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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S Predicted Coupling
roton
. Chemical Shift  Multiplicity Constant (J, Rationale
Assighment
(3, ppm) Hz)

Acidic proton,
broad due to
N1-H ~11.5 br s - quadrupole
coupling and
exchange.

Ortho coupling to
H6. Deshielded
by proximity to

H7 ~7.55 d J=87

the pyrrole ring.

Meta coupling to
H6. Deshielded
by the
anisotropic effect
of the C5-ClI
bond.

H4 ~7.65 d J=20

Ortho coupling to
H6 ~7.10 dd J=8.7,20 H7 and meta
coupling to H4.

Proton on the
H3 ~6.40 S - electron-rich

pyrrole ring.

Methylene
protons adjacent

C8-H2 ~4.70 S - to an aromatic
ring and an

oxygen atom.

| O9-H | ~5.20 | t | ~5.5 | Hydroxyl proton, often exchanges with water; coupling to CH2 may be
observed. |
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13C NMR Analysis: Interpretation and Rationale

The 13C NMR spectrum reveals the chemical environment of each carbon atom. The chemical
shifts are influenced by hybridization, substituent effects, and aromaticity. The carbon attached
to the chlorine (C5) and the carbons of the pyrrole ring (C2, C3) are particularly diagnostic.[1]

Expert Insight: The C2 carbon, being attached to both the heteroaromatic nitrogen and the
hydroxymethyl group, is expected to be significantly downfield. The C5 carbon, directly bonded
to chlorine, will also have a characteristic chemical shift around 125 ppm.[1]

Table 2: Predicted 3C NMR Spectroscopic Data (125 MHz, DMSO-de)

. Predicted Chemical Shift .
Carbon Assignment Rationale

(3, ppm)

Attached to

C2 ~140.0 electronegative N and the
C8-09 group.
Bridgehead carbon adjacent to
C7a ~135.5 )
nitrogen.
C3a ~129.0 Bridgehead carbon.
Directly attached to the
C5 ~125.5 . .
electronegative chlorine atom.
Aromatic carbon, influenced by
C4 ~122.0
adjacent C5-Cl.
C6 ~120.5 Aromatic carbon.
Aromatic carbon shielded by
Cc7 ~113.0
the inductive effect of N1.
Electron-rich carbon on the
C3 ~101.5

pyrrole ring.

| C8 (CH2) | ~58.0 | Aliphatic carbon attached to an oxygen atom. |
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Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. Trustworthiness is established by
using an internal standard for accurate chemical shift referencing.

o Sample Preparation: Accurately weigh 5-10 mg of (5-chloro-1H-indol-2-yl)methanol and
dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCI3) in a standard 5 mm
NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm). For DMSO-ds, the residual solvent peak at & ~2.50 ppm can also be used for
referencing.[2]

e Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for *H NMR to
ensure adequate signal dispersion.

e 1H NMR Acquisition:

o Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform
automated or manual shimming to optimize magnetic field homogeneity.

o Acquisition Parameters: Employ a standard single-pulse sequence (e.g., 'zg30'). Set the
spectral width to ~16 ppm, acquisition time to 2-4 seconds, and relaxation delay (D1) to 2-
5 seconds to allow for full relaxation of all protons.

e 13C NMR Acquisition:

o Acquisition Parameters: Use a proton-decoupled pulse program (e.g., 'zgpg30"). Set the
spectral width to ~240 ppm. A longer acquisition time and a larger number of scans (e.g.,
1024 or more) will be necessary due to the low natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based
on its functional groups. For (5-chloro-1H-indol-2-yl)methanol, key diagnostic peaks arise
from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.
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Interpretation of Key Vibrational Modes

The high-frequency region of the IR spectrum (>2500 cm~1) is dominated by stretching
vibrations of bonds to hydrogen. The O-H stretch of the alcohol and the N-H stretch of the
indole are the most prominent features here.

Expert Insight: The O-H stretching band is typically very broad (e.g., 3500-3200 cm~1) due to
extensive hydrogen bonding.[3] The indole N-H stretch is generally sharper and appears
around 3400 cm~1.[4] These two peaks may overlap. The aromatic C=C stretching vibrations in
the 1600-1450 cm~1 region confirm the presence of the indole ring system.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (v,

Vibrational Mode Intensity Rationale
cm™?)
Characteristic of
O-H stretch
3500 - 3200 Strong, Broad hydrogen-bonded
(alcohol)
hydroxyl groups.[5]
Typical for the N-H
~3400 N-H stretch (indole) Medium, Sharp bond in the indole
ring.[4]
Confirms sp2 C-H
3100 - 3000 C-H stretch (aromatic)  Medium bonds of the indole
ring.
Confirms sp? C-H
2950 - 2850 C-H stretch (aliphatic) Medium bonds of the CH:z
group.
Multiple bands
C=C stretch ) o ]
1620 - 1450 ] Medium-Strong confirming the indole
(aromatic) )
aromatic system.[4]
Characteristic of a
~1220 C-O stretch (alcohol) Strong primary alcohol C-O

bond.
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| ~800 | C-Cl stretch | Strong | Expected in the fingerprint region for an aryl chloride. |

Protocol for FT-IR Data Acquisition

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
preferred for its simplicity and minimal sample preparation. Place a small amount of the
crystalline sample directly onto the ATR crystal.

o Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric (COz2, H20) and instrument-related absorptions.

o Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 to achieve a good signal-to-noise ratio.

o Data Processing: Perform an ATR correction if necessary and label the key peaks
corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio
(m/z), allowing for the unambiguous determination of its elemental formula. The fragmentation
pattern observed offers further structural confirmation.

Molecular lon and Isotopic Pattern Analysis

The molecular formula of (5-chloro-1H-indol-2-yl)methanol is CoHsCINO.[6] Its monoisotopic
mass is 181.02944 Da.

Expert Insight: A critical feature in the mass spectrum will be the isotopic signature of chlorine.
Chlorine has two stable isotopes: 3°Cl (~75.8%) and 3’Cl (~24.2%). This results in two
molecular ion peaks: the M+ peak (containing 3°Cl) and an "M+2" peak (containing 3’Cl) with a
relative intensity ratio of approximately 3:1.[7] Observing this pattern is definitive proof of the
presence of one chlorine atom.

Table 4: Predicted HRMS Molecular lon Data
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lon Calculated m/z Description

Molecular ion containing

[M]* (35ClI) 181.02944 .
the 35Cl isotope.

Molecular ion containing the
[M+2]* (37Cl) 183.02649 _
37Cl isotope.

| Relative Intensity | ~3:1 | Characteristic isotopic abundance ratio for one chlorine atom. |

Predicted Fragmentation Pathway

Under ionization conditions (e.g., Electron lonization), the molecular ion can fragment in
predictable ways. For this molecule, two primary fragmentation pathways are expected: alpha-

cleavage and dehydration.[7][8]

o Alpha-Cleavage: The bond between the indole ring (C2) and the hydroxymethyl carbon (C8)
can break, leading to a stable 5-chloro-1H-indole radical cation.

o Loss of Water (Dehydration): The molecular ion can lose a molecule of water (18 Da), a

common fragmentation pathway for alcohols.

[CoHsCINO]*
m/z = 181/183

- H20
(Dehydration)

- «CH20H
(Alpha-Cleavage)

[CsHeCIN]*

m/z = 151/153

[CoHe6CIN]*
m/z = 163/165

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways for (5-chloro-1H-indol-2-yl)methanol.

Protocol for HRMS Data Acquisition
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e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
volatile solvent like methanol or acetonitrile.

e Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray
lonization - ESI, or Electron lonization - EI).

o Data Acquisition (ESI-TOF Example):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire data in positive ion mode over a mass range of m/z 50-500.
o Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.

o Data Analysis: Determine the accurate mass of the molecular ion and compare it to the
theoretical mass to confirm the elemental composition. Analyze the isotopic pattern and
identify major fragment ions.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key analytical data for (5-chloro-1H-indol-2-
yl)methanol.

Table 5: Consolidated Spectroscopic Data Summary
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Technique Parameter Key Expected Values

HRMS [M]* (25CI) m/z 181.02944

M+2 peak at m/z 183.02649

Isotopic Pattern ) )
(~33% intensity of M*)

1H NMR N1-H ~11.5 ppm (br s)
Aromatic-H 7.65-7.10 ppm (d, dd)
CHz-H ~4.70 ppm (s)
13C NMR Aromatic-C 140-101 ppm
**Aliphatic-C (CH2) ** ~58.0 ppm
FT-IR O-H / N-H stretch 3500-3200 cm~1 (broad/sharp)
C=C stretch 1620-1450 cm~1

| | C-O stretch | ~1220 cm™1 |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b2774249?utm_src=pdf-body
https://www.benchchem.com/product/b2774249?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2774249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e 2. chem.washington.edu [chem.washington.edu]

» 3. masterorganicchemistry.com [masterorganicchemistry.com]
o 4. researchgate.net [researchgate.net]

o 5. researchgate.net [researchgate.net]

e 6. (5-chloro-1H-indol-2-yl)methanol | CO9H8CINO | CID 12203316 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. chem.libretexts.org [chem.libretexts.org]
e 8. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [spectroscopic data for (5-chloro-1H-indol-2-
yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2774249#spectroscopic-data-for-5-chloro-1h-indol-2-
yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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